4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C12H15N3·2HCl and a molecular weight of 274.189 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an aniline moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with aniline under acidic conditions. The reaction is carried out in a solvent such as acetonitrile, with heating under reflux . The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like KOH in solvents like DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyrazoles, aniline derivatives, and complex heterocyclic compounds.
Scientific Research Applications
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- 5-Chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine
Uniqueness
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11;;/h3-7H,8,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFNEADGQXGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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